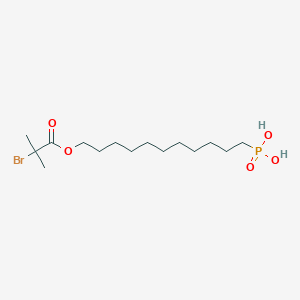

11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-bromoisobutyrate is an ester compound with the molecular formula C6H11BrO2 . It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid . This organic compound is a colorless to slightly yellow liquid with a distinct odor .

Synthesis Analysis

The synthesis of Ethyl 2-bromoisobutyrate involves the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures . This method is widely utilized on a commercial scale, making Ethyl 2-bromoisobutyrate an important intermediate in organic synthesis .Molecular Structure Analysis

The structural formula of Ethyl 2-bromoisobutyrate is CH3 - CH (Br) - CH2 - COO - CH2 - CH3 .Chemical Reactions Analysis

When ethyl 2-bromoisobutyrate is exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .Physical and Chemical Properties Analysis

Ethyl 2-bromoisobutyrate is a colorless liquid with a molecular weight of 167.06 g/mol and a density of 1.441 g/mL at 25°C . Its boiling point is between 136-138°C .Aplicaciones Científicas De Investigación

Surface Functionalization and Corrosion Resistance

11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid (BUPA) has been employed in the grafting of mixed monolayers on substrates like Phynox to enhance corrosion resistance and serve as a platform for surface-initiated atom transfer radical polymerization (ATRP). The incorporation of BUPA with other phosphonic acids, such as 1-dodecylphosphonic acid (C12PA), has shown to significantly improve the corrosion resistance of the treated substrates. Additionally, BUPA initiates the ATRP of functional polymers, further contributing to the protective and functional capabilities of the coating (Barthélémy et al., 2014).

Polymerization Initiator on Titanium and Other Substrates

Research has demonstrated the effectiveness of BUPA as an initiator for the ATR polymerization of styrene on titanium substrates. The study highlighted the advantages of using induction heating over conventional heating methods for initiating polymerization, resulting in a denser and thicker polymer layer. This application underscores the versatility of BUPA as an initiator for polymerization on various metallic surfaces, enhancing their surface properties for technological applications (Barthélémy et al., 2011).

Enhancing Nanoparticle Stabilization in Liquid Crystals

In the context of materials science, BUPA has been explored for the synthesis of oligomesogenic phosphonic acids, which play a critical role in stabilizing nanoparticles colloids within nematic liquid crystals. This approach has potential applications in the development of advanced materials with unique optical and electronic properties, demonstrating the chemical's utility beyond surface treatment and polymerization (Prodanov et al., 2015).

Mecanismo De Acción

The visible light-induced polymerization of methyl methacrylate in the presence of methylene blue as a photocatalyst and various bromine-containing organic compounds was first investigated . The simultaneous realization of two different processes determines the linear growth of the polymer chain upon conversion .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

11-(2-bromo-2-methylpropanoyl)oxyundecylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30BrO5P/c1-15(2,16)14(17)21-12-10-8-6-4-3-5-7-9-11-13-22(18,19)20/h3-13H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFNQWAMVLRANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30BrO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)